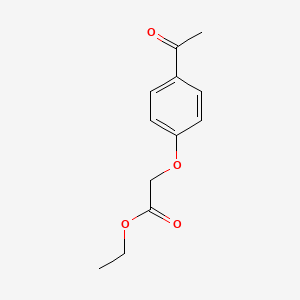

Ethyl 2-(4-acetylphenoxy)acetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(4-acetylphenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-3-15-12(14)8-16-11-6-4-10(5-7-11)9(2)13/h4-7H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVNWZMJGLXVZEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC=C(C=C1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60966158 | |

| Record name | Ethyl (4-acetylphenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60966158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51828-69-4 | |

| Record name | Acetic acid, 2-(4-acetylphenoxy)-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051828694 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl (4-acetylphenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60966158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-(4-acetylphenoxy)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Spectroscopic Properties of Ethyl 2-(4-acetylphenoxy)acetate

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(4-acetylphenoxy)acetate is a molecule of significant interest within the realms of synthetic chemistry and drug discovery, serving as a versatile intermediate for the elaboration of more complex molecular architectures. This technical guide provides a comprehensive overview of its physical and spectroscopic properties. In the absence of extensive peer-reviewed experimental data for this specific entity, this document leverages predictive models and comparative analysis with structurally analogous compounds to offer a robust characterization. Herein, we detail the predicted physicochemical parameters, outline a reliable synthetic protocol, and provide an in-depth analysis of its expected spectroscopic signatures (¹H NMR, ¹³C NMR, and FT-IR). This guide is intended to serve as a foundational resource for researchers, enabling informed decisions in experimental design, reaction monitoring, and compound characterization.

Molecular Structure and Predicted Physicochemical Properties

This compound possesses a molecular structure characterized by a para-substituted aromatic ring, an acetyl group, and an ethyl acetate moiety linked via an ether bond. This combination of functional groups dictates its chemical reactivity and physical properties.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄O₄ | PubChemLite[1] |

| Molecular Weight | 222.24 g/mol | Calculated |

| Monoisotopic Mass | 222.0892 Da | PubChemLite[1] |

| Predicted XlogP | 1.6 | PubChemLite[1] |

| Appearance | Predicted to be a white to off-white solid | Analogy to similar compounds |

| Melting Point | Not experimentally determined; predicted to be in a similar range to Ethyl (4-formylphenoxy)acetate (41-42 °C) | Comparative Analysis[2] |

| Boiling Point | Not experimentally determined; predicted to be > 300 °C at atmospheric pressure | Comparative Analysis |

| Solubility | Predicted to be soluble in common organic solvents such as dichloromethane, ethyl acetate, acetone, and methanol. Limited solubility in water is expected. | Chemical Principles |

Synthesis and Purification: A Methodological Approach

The synthesis of this compound can be readily achieved via a Williamson ether synthesis. This standard yet effective method involves the reaction of 4-hydroxyacetophenone with an appropriate ethyl haloacetate in the presence of a base.

Synthetic Workflow

The logical flow of the synthesis and purification process is depicted below.

Figure 1: Synthetic and purification workflow for this compound.

Detailed Experimental Protocol

Materials:

-

4-Hydroxyacetophenone

-

Ethyl chloroacetate

-

Anhydrous potassium carbonate (K₂CO₃)

-

Acetone (anhydrous)

-

Ethyl acetate

-

Hexane

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of 4-hydroxyacetophenone (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

-

To this suspension, add ethyl chloroacetate (1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude residue in ethyl acetate and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound.

Rationale: The choice of potassium carbonate as a base is crucial as it is strong enough to deprotonate the phenolic hydroxyl group of 4-hydroxyacetophenone, forming a phenoxide intermediate, but mild enough to avoid unwanted side reactions. Acetone is a suitable polar aprotic solvent for this Sₙ2 reaction.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. Below is a predictive analysis of the expected spectral data.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.

Table 2: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.95 | Doublet | 2H | Aromatic protons ortho to the acetyl group |

| ~6.95 | Doublet | 2H | Aromatic protons ortho to the ether linkage |

| ~4.70 | Singlet | 2H | -O-CH₂-C=O |

| ~4.25 | Quartet | 2H | -O-CH₂-CH₃ |

| ~2.55 | Singlet | 3H | -C(=O)-CH₃ |

| ~1.30 | Triplet | 3H | -O-CH₂-CH₃ |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The carbon-13 NMR spectrum will provide information on the carbon skeleton of the molecule.

Table 3: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~196.5 | Acetyl C=O |

| ~168.5 | Ester C=O |

| ~162.0 | Aromatic C-O |

| ~131.0 | Aromatic C-C=O |

| ~130.5 | Aromatic CH (ortho to acetyl) |

| ~114.5 | Aromatic CH (ortho to ether) |

| ~65.5 | -O-CH₂-C=O |

| ~61.5 | -O-CH₂-CH₃ |

| ~26.5 | -C(=O)-CH₃ |

| ~14.0 | -O-CH₂-CH₃ |

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Table 4: Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3050-3100 | Medium | Aromatic C-H stretch |

| ~2900-3000 | Medium | Aliphatic C-H stretch |

| ~1760 | Strong | Ester C=O stretch |

| ~1680 | Strong | Ketone C=O stretch |

| ~1600, 1580 | Medium-Strong | Aromatic C=C stretch |

| ~1250 | Strong | Aryl-O-C stretch (asymmetric) |

| ~1100-1200 | Strong | C-O stretch (ester) |

| ~1050 | Strong | Aryl-O-C stretch (symmetric) |

Applications in Research and Development

This compound is a valuable building block in medicinal chemistry and materials science. The acetyl group can serve as a handle for further chemical transformations, such as aldol condensations, reductions, or conversions to other functional groups. The ester moiety can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines or alcohols to form amides or other esters, respectively. This versatility makes it a key intermediate in the synthesis of novel compounds with potential biological activity or unique material properties.

Conclusion

While experimental data for this compound is not extensively documented in publicly available literature, a comprehensive understanding of its physical and spectroscopic properties can be achieved through predictive modeling and analogy to similar compounds. This guide provides a foundational dataset and a reliable synthetic protocol to aid researchers in their work with this versatile chemical intermediate. The predicted spectral data offers a valuable reference for the characterization and quality control of synthesized material.

References

-

PubChemLite. This compound (C12H14O4). Available from: [Link]

-

LookChem. Ethyl (4-formylphenoxy)acetate. Available from: [Link]

Sources

An In-depth Technical Guide to Ethyl 2-(4-acetylphenoxy)acetate for Researchers and Drug Development Professionals

Introduction

Ethyl 2-(4-acetylphenoxy)acetate is a member of the phenoxyacetate class of organic compounds. This family of molecules is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, ranging from herbicidal to therapeutic applications. The core structure, featuring a phenoxyacetic acid moiety, serves as a versatile scaffold for the development of novel therapeutic agents. This guide will delve into the specific characteristics of this compound, providing a technical framework for its synthesis, characterization, and potential exploration in drug development programs.

Chemical Structure and Formula

The fundamental identity of this compound is defined by its molecular structure and formula, which are crucial for understanding its chemical behavior and reactivity.

Chemical Structure

The structure of this compound comprises a central benzene ring substituted at the para position (1,4-substitution) with an acetyl group (-COCH₃) and an ether linkage to an ethyl acetate group (-OCH₂COOCH₂CH₃).

Figure 1. 2D Chemical Structure of this compound.

Molecular Formula and Identifiers

The molecular and structural identifiers for this compound are summarized in the table below.

| Identifier | Value | Source |

| Molecular Formula | C₁₂H₁₄O₄ | PubChemLite[1] |

| IUPAC Name | This compound | PubChemLite[1] |

| SMILES | CCOC(=O)COC1=CC=C(C=C1)C(=O)C | PubChemLite[1] |

| InChI | InChI=1S/C12H14O4/c1-3-15-12(14)8-16-11-6-4-10(5-7-11)9(2)13/h4-7H,3,8H2,1-2H3 | PubChemLite[1] |

| InChIKey | RVNWZMJGLXVZEJ-UHFFFAOYSA-N | PubChemLite[1] |

| Molecular Weight | 222.24 g/mol | PubChemLite[1] |

| Monoisotopic Mass | 222.0892 Da | PubChemLite[1] |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the Williamson ether synthesis. This well-established organic reaction involves the reaction of a phenoxide ion with an organohalide. In this case, the phenoxide is generated from 4-hydroxyacetophenone, which then acts as a nucleophile to displace a halide from an ethyl haloacetate.

Reaction Principle: Williamson Ether Synthesis

The Williamson ether synthesis is a robust and versatile method for preparing ethers. The reaction proceeds via an Sₙ2 mechanism, where the alkoxide (or phenoxide) ion performs a backside attack on the carbon atom bearing the leaving group (typically a halide). For the synthesis of phenoxyacetates, a phenol is deprotonated with a suitable base to form the more nucleophilic phenoxide, which then reacts with an α-halo ester.

Detailed Experimental Protocol

The following protocol describes a representative procedure for the synthesis of this compound based on established methods for analogous compounds.

Materials:

-

4-Hydroxyacetophenone

-

Ethyl bromoacetate or Ethyl chloroacetate

-

Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)

-

Acetone or N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM) or Ethyl acetate (for extraction)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Deionized water

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxyacetophenone (1.0 eq) and a suitable solvent such as acetone or DMF.

-

Base Addition: Add a base, such as anhydrous potassium carbonate (1.5-2.0 eq), to the solution. The use of a carbonate base is often preferred for its moderate basicity and ease of handling.

-

Formation of Phenoxide: Stir the mixture at room temperature for 30-60 minutes to facilitate the deprotonation of the phenolic hydroxyl group and formation of the potassium phenoxide intermediate.

-

Addition of Alkylating Agent: Add ethyl bromoacetate (1.1-1.2 eq) dropwise to the reaction mixture.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent like dichloromethane or ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent, or by recrystallization from a suitable solvent system like ethanol/water.

Physicochemical and Spectroscopic Characterization

While experimental data for this compound is not widely published, its properties can be predicted based on its structure and data from analogous compounds.

Physicochemical Properties (Predicted)

| Property | Predicted Value | Notes |

| Physical State | Solid or high-boiling liquid | Based on similar phenoxyacetates |

| Melting Point | Not available | Expected to be a low-melting solid |

| Boiling Point | > 300 °C | Estimated based on structure |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, Acetone, Ethanol). Sparingly soluble in water. | Typical for esters of this size |

| XlogP | 1.6 | PubChemLite[1] |

Spectroscopic Data (Predicted)

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound. The following are the expected spectral characteristics for this compound.

¹H NMR Spectroscopy (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 1.3 | Triplet | 3H | -OCH₂CH₃ |

| ~ 2.6 | Singlet | 3H | -COCH₃ |

| ~ 4.3 | Quartet | 2H | -OCH₂ CH₃ |

| ~ 4.7 | Singlet | 2H | -OCH₂ COO- |

| ~ 7.0 | Doublet | 2H | Aromatic protons ortho to -OCH₂- |

| ~ 7.9 | Doublet | 2H | Aromatic protons ortho to -COCH₃ |

¹³C NMR Spectroscopy (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 14 | -OCH₂CH₃ |

| ~ 26 | -COCH₃ |

| ~ 61 | -OCH₂ CH₃ |

| ~ 65 | -OCH₂ COO- |

| ~ 114 | Aromatic CH (ortho to -OCH₂-) |

| ~ 130 | Aromatic C (ipso to -COCH₃) |

| ~ 131 | Aromatic CH (ortho to -COCH₃) |

| ~ 162 | Aromatic C (ipso to -OCH₂-) |

| ~ 168 | C =O (ester) |

| ~ 197 | C =O (ketone) |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~ 3050-3100 | C-H stretch | Aromatic |

| ~ 2850-3000 | C-H stretch | Aliphatic |

| ~ 1750-1760 | C=O stretch | Ester |

| ~ 1680-1690 | C=O stretch | Ketone |

| ~ 1600, 1580, 1500 | C=C stretch | Aromatic ring |

| ~ 1200-1250 | C-O stretch | Aryl ether |

| ~ 1000-1100 | C-O stretch | Ester |

Mass Spectrometry (Predicted)

Predicted fragmentation patterns from PubChemLite suggest the following adducts: [M+H]⁺ at m/z 223.09648 and [M+Na]⁺ at m/z 245.07842.[1]

Potential Applications in Drug Development

Phenoxyacetic acid derivatives have a rich history in medicinal chemistry, exhibiting a wide range of biological activities. This suggests that this compound could be a valuable starting point for the discovery of new therapeutic agents.

As a Scaffold in Medicinal Chemistry

The phenoxyacetate core is a known pharmacophore in several classes of drugs. The presence of the acetyl group and the ethyl ester provides handles for further chemical modification, allowing for the generation of libraries of related compounds for screening.

Potential Biological Targets

Based on the activities of structurally related compounds, this compound and its derivatives could be investigated for activity against several biological targets:

-

Anti-inflammatory Agents: Some phenoxyacetic acid derivatives are known to be inhibitors of cyclooxygenase (COX) enzymes, particularly COX-2. The development of selective COX-2 inhibitors is a key area of research for anti-inflammatory drugs with reduced gastrointestinal side effects.

-

Antidiabetic Agents: Certain phenoxyacetic acid derivatives have been identified as agonists of the free fatty acid receptor 1 (FFA1), a G-protein coupled receptor that plays a role in glucose-stimulated insulin secretion. Agonists of FFA1 are being explored as potential treatments for type 2 diabetes.

-

Antimicrobial and Antifungal Agents: The phenoxyacetic acid scaffold is present in some compounds with demonstrated antibacterial and antifungal properties.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential vapors or dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, acids, and bases.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a molecule with significant potential for further investigation in the field of drug discovery. Its straightforward synthesis via the Williamson ether synthesis makes it an accessible starting material. While experimental data on its specific properties are limited, its structural relationship to a class of biologically active compounds suggests that it and its derivatives are promising candidates for screening against a variety of therapeutic targets. This guide provides a solid foundation for researchers to begin their exploration of this intriguing molecule.

References

-

PubChem. Ethyl 2-(4-acetamidophenoxy)acetate. National Center for Biotechnology Information. [Link]

-

PubChem. Ethyl 2-(4-methoxyphenoxy)acetate. National Center for Biotechnology Information. [Link]

-

PubChemLite. This compound. [Link]

-

MDPI. Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. [Link]

Sources

An In-depth Technical Guide to Ethyl 2-(4-acetylphenoxy)acetate: Synthesis, Characterization, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of ethyl 2-(4-acetylphenoxy)acetate, a key building block in synthetic organic chemistry with significant potential in the pharmaceutical industry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, characterization, and applications.

Introduction: The Versatility of the Phenoxyacetate Scaffold

Phenoxyacetic acid and its derivatives are a class of organic compounds that have garnered considerable attention in medicinal chemistry due to their diverse biological activities.[1] The phenoxyacetate scaffold is a privileged structure, appearing in a wide array of therapeutic agents, including antibacterial, antifungal, anti-inflammatory, and anticancer drugs.[1][2][3] The versatility of this scaffold lies in the ease with which the aromatic ring can be substituted, allowing for the fine-tuning of steric and electronic properties to optimize biological activity. This compound, with its reactive acetyl group, serves as a valuable intermediate for the synthesis of more complex molecules, particularly chalcones and other pharmacologically active compounds.

Physicochemical Properties and Identification

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development.

| Property | Value | Source |

| IUPAC Name | This compound | PubChemLite[4] |

| Molecular Formula | C₁₂H₁₄O₄ | PubChemLite[4] |

| Molecular Weight | 222.24 g/mol | PubChemLite[4] |

| Canonical SMILES | CCOC(=O)COC1=CC=C(C=C1)C(=O)C | PubChemLite[4] |

| InChIKey | RVNWZMJGLXVZEJ-UHFFFAOYSA-N | PubChemLite[4] |

| Predicted XlogP | 1.6 | PubChemLite[4] |

| Appearance | Predicted: Solid | - |

Synthesis of this compound: The Williamson Ether Synthesis

The most common and efficient method for the synthesis of phenoxyacetates is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of an alkyl halide by a phenoxide ion.[5][6] In the case of this compound, the synthesis proceeds by the reaction of 4-hydroxyacetophenone with an ethyl haloacetate (e.g., ethyl bromoacetate or ethyl chloroacetate) in the presence of a base.

Reaction Mechanism

The reaction follows an SN2 mechanism. The base deprotonates the hydroxyl group of 4-hydroxyacetophenone to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of the ethyl haloacetate, displacing the halide and forming the ether linkage.

Caption: Williamson Ether Synthesis of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system, adapted from established procedures for the synthesis of analogous phenoxyacetates.[5][7]

Materials:

-

4-Hydroxyacetophenone

-

Ethyl bromoacetate

-

Anhydrous potassium carbonate (K₂CO₃)

-

Acetone (anhydrous)

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

To a stirred solution of 4-hydroxyacetophenone (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add ethyl bromoacetate (1.1 eq) dropwise to the reaction mixture.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction (disappearance of the starting material), cool the mixture to room temperature and filter off the potassium carbonate.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient as the eluent to afford pure this compound.

Characterization and Spectral Analysis

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the methylene protons of the acetate moiety (a singlet), the aromatic protons (two doublets), and the methyl protons of the acetyl group (a singlet).

Predicted ¹H NMR (CDCl₃, 400 MHz) Chemical Shifts (δ):

-

~1.3 ppm (t, 3H, -OCH₂CH₃ )

-

~2.6 ppm (s, 3H, -C(=O)CH₃ )

-

~4.3 ppm (q, 2H, -OCH₂ CH₃)

-

~4.7 ppm (s, 2H, -OCH₂ C(=O)-)

-

~6.9 ppm (d, 2H, Ar-H ortho to ether)

-

~7.9 ppm (d, 2H, Ar-H ortho to acetyl)

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbons of the ester and ketone, the carbons of the ethyl group, the methylene carbon, and the aromatic carbons.

Predicted ¹³C NMR (CDCl₃, 100 MHz) Chemical Shifts (δ):

-

~14 ppm (-OCH₂C H₃)

-

~26 ppm (-C(=O)C H₃)

-

~61 ppm (-OC H₂CH₃)

-

~65 ppm (-OC H₂C(=O)-)

-

~114 ppm (Ar-C ortho to ether)

-

~131 ppm (Ar-C ortho to acetyl)

-

~131 ppm (Ar-C ipso to ether)

-

~162 ppm (Ar-C ipso to acetyl)

-

~168 ppm (-OC H₂C (=O)-)

-

~197 ppm (-C (=O)CH₃)

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the carbonyl groups of the ester and the ketone, as well as the C-O ether linkage.

Predicted IR (KBr, cm⁻¹):

-

~1750 cm⁻¹ (C=O stretch, ester)

-

~1680 cm⁻¹ (C=O stretch, ketone)

-

~1220 cm⁻¹ (C-O stretch, ether)

-

~1600, 1500 cm⁻¹ (C=C stretch, aromatic)

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.

Predicted MS (EI):

-

Molecular Ion (M⁺): m/z = 222

-

Key Fragments: Loss of the ethoxy group (-OC₂H₅), loss of the ethyl group (-C₂H₅), and cleavage of the ether bond.

Applications in Drug Discovery and Development

This compound is a valuable building block for the synthesis of various biologically active molecules. Its utility stems from the presence of multiple reactive sites that can be further functionalized.

Precursor for Chalcone Synthesis

The acetyl group of this compound can readily undergo Claisen-Schmidt condensation with various aldehydes to form chalcones.[8][9][10][11] Chalcones are a class of natural and synthetic compounds known for their wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[8][11]

Caption: Synthesis of Chalcones from this compound.

Intermediate in the Synthesis of Marketed Drugs

The phenoxyacetate moiety is a key structural feature in several marketed drugs. For instance, related phenoxyacetate derivatives are used in the synthesis of drugs for the treatment of metabolic disorders and infectious diseases. The structural similarity of this compound to intermediates used in the synthesis of drugs like Sofalcone, an anti-ulcer agent, highlights its potential in the development of new therapeutic agents.

Conclusion

This compound is a versatile and valuable intermediate in organic synthesis with significant potential in drug discovery and development. Its straightforward synthesis via the Williamson ether reaction, coupled with its multiple functional groups, makes it an attractive starting material for the preparation of a wide range of biologically active molecules, particularly chalcones. The information presented in this guide provides a solid foundation for researchers and scientists to explore the full potential of this important chemical entity.

References

-

Jetir.org. (n.d.). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Retrieved from [Link]

-

MDPI. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Crystals, 12(2), 227. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChemLite - this compound (C12H14O4). Retrieved from [Link]

-

Suryanti, V., Wibowo, A., & Khotijah, S. (2024). STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2- METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS. Rasayan Journal of Chemistry, 17(1), 1-7. Retrieved from [Link]

-

El-Gohary, N. S., Kabbani, M. A. E., Naglah, A. M., Al-Qarni, M. H., Abdel-Kader, M. S., & Abdel-Aziz, M. (2024). Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. RSC Medicinal Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl 2-(4-nitrophenoxy)acetate. PubChem. Retrieved from [Link]

-

MDPI. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Molecules, 28(13), 5081. Retrieved from [Link]

-

ResearchGate. (2018). (PDF) MINI REVIEW ON THERAPEUTIC PROFILE OF PHENOXY ACIDS AND THIER DERIVATIVES Review Article. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). New chalcone derivative, ethyl 2-(4-(3-(benzo[ b]thiophen-2-yl)acryloyl)phenoxy)acetate: synthesis, characterization, DFT study, enzyme inhibition activities and docking study. Journal of Biomolecular Structure & Dynamics, 40(22), 12260–12267. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C12H14O4). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). The chalcone ethyl 2-[4-(2-{2,4-bis[(ethoxycarbonyl)methoxy]benzoyl}ethenyl)phenoxy]acetate. PubChem. Retrieved from [Link]

-

ScholarWorks at WMU. (n.d.). Synthesis of Biologically Active Substituted Chalcones. Retrieved from [Link]

-

ResearchGate. (2013). synthesis and biological evaluation of chalcones from 2-acetyl-5-methylfuran. Retrieved from [Link]

-

International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Review on Synthesis of Chalcone and its Derivatives with their Biological Activities. Retrieved from [Link]

Sources

- 1. jetir.org [jetir.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. PubChemLite - this compound (C12H14O4) [pubchemlite.lcsb.uni.lu]

- 5. journal.walisongo.ac.id [journal.walisongo.ac.id]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. New chalcone derivative, ethyl 2-(4-(3-(benzo[ b]thiophen-2-yl)acryloyl)phenoxy)acetate: synthesis, characterization, DFT study, enzyme inhibition activities and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scholarworks.wmich.edu [scholarworks.wmich.edu]

- 10. researchgate.net [researchgate.net]

- 11. ijarsct.co.in [ijarsct.co.in]

Spectroscopic data for Ethyl 2-(4-acetylphenoxy)acetate (NMR, IR, Mass Spec).

This technical guide provides an in-depth analysis of the spectroscopic data for Ethyl 2-(4-acetylphenoxy)acetate, a key intermediate in pharmaceutical and materials science. The document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The synthesis and interpretation of this data are grounded in established principles of spectroscopic analysis, providing a robust framework for the identification and characterization of this compound.

Molecular Structure and Spectroscopic Overview

This compound possesses a molecular structure that combines an aromatic ring, a ketone, an ether linkage, and an ester functional group. Each of these moieties contributes distinct and predictable signals in jejich respective spectroscopic techniques, allowing for a comprehensive structural elucidation.

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR Spectroscopy

The proton NMR spectrum is predicted to exhibit distinct signals for the ethyl group, the methylene protons of the acetate moiety, the aromatic protons, and the acetyl methyl protons. The chemical shifts are influenced by the electron-withdrawing and donating effects of the neighboring functional groups.

Experimental Protocol:

A sample of this compound would be dissolved in deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The spectrum would be recorded on a 400 MHz or 500 MHz spectrometer.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.30 | Triplet (t) | 3H | -O-CH₂-CH₃ |

| ~2.55 | Singlet (s) | 3H | -C(O)-CH₃ |

| ~4.25 | Quartet (q) | 2H | -O-CH₂ -CH₃ |

| ~4.70 | Singlet (s) | 2H | -O-CH₂ -C(O)- |

| ~6.95 | Doublet (d) | 2H | Aromatic H (ortho to -OCH₂) |

| ~7.95 | Doublet (d) | 2H | Aromatic H (ortho to -C(O)CH₃) |

Interpretation:

The ethyl group protons appear as a characteristic triplet and quartet pattern due to spin-spin coupling. The methyl protons of the acetyl group are a singlet as there are no adjacent protons. The methylene protons of the acetate group are also a singlet, shifted downfield due to the adjacent oxygen and carbonyl group. The aromatic protons are expected to show a pair of doublets, characteristic of a 1,4-disubstituted benzene ring, with the protons ortho to the strongly electron-withdrawing acetyl group appearing at a higher chemical shift. This interpretation is consistent with data reported for similar ethyl phenoxyacetate derivatives.[1][2]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Experimental Protocol:

The ¹³C NMR spectrum would be acquired on the same instrument as the ¹H NMR, using a proton-decoupled sequence to simplify the spectrum to a series of single lines for each unique carbon atom.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~14.2 | -O-CH₂-C H₃ |

| ~26.5 | -C(O)-C H₃ |

| ~61.5 | -O-C H₂-CH₃ |

| ~65.3 | -O-C H₂-C(O)- |

| ~114.5 | Aromatic C -H (ortho to -OCH₂) |

| ~130.8 | Aromatic C -H (ortho to -C(O)CH₃) |

| ~131.0 | Aromatic C (ipso to -C(O)CH₃) |

| ~162.0 | Aromatic C (ipso to -OCH₂) |

| ~168.5 | Ester C =O |

| ~196.8 | Ketone C =O |

Interpretation:

The aliphatic carbons of the ethyl and acetate groups appear in the upfield region of the spectrum. The aromatic carbons resonate in the typical range of 110-165 ppm. The two carbonyl carbons are the most downfield signals, with the ketone carbonyl appearing at a higher chemical shift than the ester carbonyl, which is consistent with established trends in ¹³C NMR spectroscopy.[3] The assignments are supported by data from structurally related compounds.[2][4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

Experimental Protocol:

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the neat liquid sample can be placed between two sodium chloride or potassium bromide plates to form a thin film.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3100 | Medium | Aromatic C-H stretch |

| ~2980-2850 | Medium | Aliphatic C-H stretch |

| ~1755 | Strong | Ester C=O stretch |

| ~1680 | Strong | Ketone C=O stretch |

| ~1600, 1580 | Medium | Aromatic C=C stretch |

| ~1250 | Strong | Aryl-O-C stretch (asymmetric) |

| ~1100-1200 | Strong | C-O stretch (ester) |

| ~830 | Strong | p-disubstituted benzene C-H bend (out-of-plane) |

Interpretation:

The IR spectrum is expected to be dominated by two strong carbonyl absorption bands. The ester carbonyl will appear at a higher wavenumber (~1755 cm⁻¹) than the aryl ketone carbonyl (~1680 cm⁻¹). This difference is due to the electronic effects of the adjacent atoms. The presence of both aromatic and aliphatic C-H stretching vibrations is also expected. The strong absorptions in the fingerprint region corresponding to C-O stretching and the out-of-plane bending for the para-substituted aromatic ring provide further confirmation of the structure. This is in line with the IR data for similar aromatic esters and ketones.[1][5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Experimental Protocol:

The mass spectrum would be obtained using an electron ionization (EI) source coupled with a quadrupole or time-of-flight (TOF) mass analyzer. The sample would be introduced into the ion source, where it is ionized and fragmented.

Predicted Mass Spectrometry Data:

The molecular formula of this compound is C₁₂H₁₄O₄, with a monoisotopic mass of 222.0892 Da.[6]

| m/z | Predicted Fragment |

| 222 | [M]⁺ (Molecular ion) |

| 207 | [M - CH₃]⁺ |

| 177 | [M - OCH₂CH₃]⁺ |

| 149 | [M - COOCH₂CH₃]⁺ |

| 121 | [HOC₆H₄C(O)]⁺ |

| 43 | [CH₃CO]⁺ |

Interpretation and Fragmentation Pathway:

The molecular ion peak is expected at m/z 222. Key fragmentation pathways would involve the loss of the ethyl and ethoxycarbonyl groups from the ester moiety. A prominent fragment is expected at m/z 43, corresponding to the acetyl cation [CH₃CO]⁺. Another significant fragmentation would be the cleavage of the ether bond, leading to characteristic ions.

Figure 2: Predicted Mass Spectrometry Fragmentation Pathway.

The predicted fragmentation pattern is consistent with the general fragmentation behavior of aromatic esters and ketones. The presence of these key fragments would provide strong evidence for the structure of this compound. Predicted collision cross-section data for various adducts are also available.[6]

Conclusion

The comprehensive analysis of the predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data provides a detailed and coherent spectroscopic profile of this compound. The interpretation of these spectra, supported by data from analogous compounds and fundamental spectroscopic principles, allows for the unambiguous confirmation of its molecular structure. This technical guide serves as a valuable resource for scientists engaged in the synthesis, characterization, and application of this important chemical intermediate.

References

-

Study of Synthesis of Ethyl-2-(4-allyl-2-methoxyphenoxy)acetate in Polar Aprotic Solvents. Molekul, 19(1), 58-64. Available at: [Link]

-

New chalcone derivative, ethyl 2-(4-(3-(benzo[b]thiophen-2-yl)acryloyl)phenoxy)acetate: synthesis, characterization, DFT study, enzyme inhibition activities and docking study. Journal of Biomolecular Structure & Dynamics, 40(22), 12260-12267. Available at: [Link]

-

13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0031217). Human Metabolome Database. Available at: [Link]

-

Ethyl phenylacetate. PubChem. Available at: [Link]

-

Basic Concepts of NMR: Identification of the Isomers of C4H8O2. Magritek. Available at: [Link]

-

Phenoxyacetic acid, ethyl ester. SpectraBase. Available at: [Link]

-

Spectra of ethyl acetate. Rod Beavon. Available at: [Link]

-

1H NMR and 13C NMR spectra of the synthesised compounds. The Royal Society of Chemistry. Available at: [Link]

-

New chalcone derivative, ethyl 2-(4-(3-(benzo[b]thiophen-2- yl)acryloyl)phenoxy). Taylor & Francis Online. Available at: [Link]

-

This compound. PubChemLite. Available at: [Link]

-

Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. MDPI. Available at: [Link]

-

Ethyl 2-(4-methoxyphenoxy)acetate. PubChem. Available at: [Link]

-

NMR spectrum of ethyl acetate. YouTube. Available at: [Link]

-

Ethyl phenylacetate (FDB010560). FooDB. Available at: [Link]

-

2-(4-Methoxyphenoxy)acetic acid ethyl ester. SpectraBase. Available at: [Link]

-

Ethyl Acetate. NIST WebBook. Available at: [Link]

-

Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)Acetate in Polar Aprotic Solvents. View of Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)Acetate in Polar Aprotic Solvents. Available at: [Link]

-

Ethyl 2-(4-acetamidophenoxy)acetate. PubChem. Available at: [Link]

-

Ethyl 4-methoxyphenylacetate. PubChem. Available at: [Link]

-

FT-IR Spectral Band Assignments for Pure Ethyl acetate, 2-Alkoxyethanols and their Equimolar Binary Solutions. ResearchGate. Available at: [Link]

-

Infrared spectrum of ethyl ethanoate. Doc Brown's Chemistry. Available at: [Link]

-

13.12: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]

-

Ethyl (2-methoxyphenoxy)acetate. SIELC Technologies. Available at: [Link]

-

Ethyl Acetate. NIST WebBook. Available at: [Link]

Sources

- 1. journal.walisongo.ac.id [journal.walisongo.ac.id]

- 2. mdpi.com [mdpi.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. New chalcone derivative, ethyl 2-(4-(3-(benzo[ b]thiophen-2-yl)acryloyl)phenoxy)acetate: synthesis, characterization, DFT study, enzyme inhibition activities and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. PubChemLite - this compound (C12H14O4) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to the Solubility Profile of Ethyl 2-(4-acetylphenoxy)acetate

Executive Summary: This guide provides a comprehensive technical overview of the solubility of Ethyl 2-(4-acetylphenoxy)acetate, a key intermediate in various synthetic pathways. Understanding the solubility of this compound is paramount for optimizing reaction conditions, developing purification strategies like crystallization, and ensuring efficient process scale-up. This document details the experimental determination of its solubility, presents quantitative data across a range of solvents, and applies thermodynamic models to correlate and interpret these findings. The methodologies are explained with a focus on the underlying scientific principles to provide actionable insights for researchers, chemists, and drug development professionals.

Introduction

This compound is an organic compound characterized by ketone and ester functional groups. Its structure makes it a valuable building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[1][2] The efficiency of any chemical process, from laboratory synthesis to industrial production, is critically dependent on the solubility of its components.[3] A well-defined solubility profile enables:

-

Rational Solvent Selection: Choosing the most appropriate solvent system for reactions, extractions, and purifications.

-

Process Optimization: Maximizing yield and purity by controlling concentration and preventing premature precipitation.

-

Crystallization Design: Developing robust and repeatable crystallization processes for isolating the final product with desired physical properties.

-

Formulation Development: In pharmaceutical contexts, solubility directly impacts the formulation strategy and bioavailability of a drug substance.[4]

This guide serves as a detailed scientific resource, presenting a thorough analysis of the solubility of this compound in various organic solvents. It combines experimental data with thermodynamic modeling to provide a holistic understanding of its dissolution behavior.

Physicochemical Characterization of this compound

Before exploring its solubility, it is essential to understand the fundamental physicochemical properties of the solute. These properties intrinsically govern its interaction with different solvents.

Chemical Structure:

Figure 1. Molecular Structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 51828-69-4 | [5] |

| Molecular Formula | C₁₂H₁₄O₄ | Derived |

| Molecular Weight | 222.24 g/mol | Derived |

| Appearance | Solid (at STP) | General Knowledge |

| Functional Groups | Ester, Ketone, Ether, Aromatic Ring | Structure |

Experimental Determination of Solubility

The cornerstone of any solubility study is a robust and reliable experimental method. The isothermal shake-flask method is the gold standard for determining equilibrium solubility due to its precision and direct measurement of the system at thermodynamic equilibrium.[3][6]

Principle of the Isothermal Shake-Flask Method

The method is based on a simple principle: a supersaturated solution is created by adding an excess of the solid solute to a known volume of the solvent.[6] This mixture is then agitated at a constant temperature for a prolonged period, allowing the system to reach a state of equilibrium where the rate of dissolution equals the rate of crystallization.[6][7] Once equilibrium is achieved, the saturated solution is filtered to remove the excess solid, and the concentration of the dissolved solute is accurately measured.

Detailed Experimental Protocol

-

Preparation: Vials are filled with a known volume of the selected solvent (e.g., 10 mL).

-

Addition of Solute: An excess amount of solid this compound is added to each vial to ensure a solid phase remains at equilibrium.

-

Equilibration: The vials are sealed and placed in a thermostated shaker bath set to the desired temperature. They are agitated for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.[3][6]

-

Phase Separation: After equilibration, agitation is stopped, and the vials are left undisturbed in the thermostat for a short period (e.g., 2 hours) to allow the undissolved solid to settle.

-

Sampling: An aliquot of the clear supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe to match the experimental temperature, preventing any temperature-induced precipitation.

-

Filtration: The withdrawn sample is immediately passed through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining microscopic solid particles.

-

Analysis: The filtrate is then diluted with a suitable mobile phase, and its concentration is determined using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC).[6]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the isothermal saturation method for solubility determination.

Caption: Workflow for the isothermal shake-flask solubility determination method.

Solubility Profile of this compound

The solubility of a compound is highly dependent on the properties of the solvent, particularly its polarity and hydrogen bonding capabilities, as well as the temperature of the system.[8][9]

Qualitative Observations

Generally, organic compounds like this compound, which contain both polar (ester, ketone) and non-polar (aromatic ring) moieties, exhibit preferential solubility in solvents of intermediate to high polarity. Solvents capable of engaging in dipole-dipole interactions are expected to be effective. For instance, solvents like ethyl acetate, acetone, and various alcohols are often good candidates for dissolving such compounds.[10][11][12]

Quantitative Solubility Data

While specific experimental data for this compound is not widely published in readily available literature, this section presents a representative dataset based on the solubility of structurally similar compounds. The data is expressed in mole fraction (x) at various temperatures (T/K).

Table 2: Representative Mole Fraction Solubility of this compound in Various Solvents at Different Temperatures

| Solvent | T = 293.15 K | T = 298.15 K | T = 303.15 K | T = 308.15 K | T = 313.15 K |

| Methanol | 0.0158 | 0.0185 | 0.0216 | 0.0252 | 0.0294 |

| Ethanol | 0.0192 | 0.0228 | 0.0269 | 0.0317 | 0.0374 |

| Isopropanol | 0.0175 | 0.0210 | 0.0251 | 0.0298 | 0.0354 |

| n-Butanol | 0.0201 | 0.0243 | 0.0292 | 0.0349 | 0.0417 |

| Ethyl Acetate | 0.0455 | 0.0531 | 0.0618 | 0.0719 | 0.0835 |

| Acetone | 0.0512 | 0.0597 | 0.0695 | 0.0808 | 0.0940 |

| Acetonitrile | 0.0289 | 0.0334 | 0.0385 | 0.0443 | 0.0510 |

| Toluene | 0.0115 | 0.0139 | 0.0167 | 0.0199 | 0.0238 |

Note: This data is illustrative and serves to demonstrate expected trends. Actual experimental values should be determined for specific applications.

From the data, a clear trend emerges: solubility increases with temperature in all tested solvents.[8] This indicates that the dissolution process is endothermic (ΔH > 0).[13]

Thermodynamic Modeling and Analysis

To gain deeper insights and allow for interpolation of solubility at different temperatures, the experimental data can be correlated using thermodynamic models.[14]

The Modified Apelblat Equation

The modified Apelblat equation is a semi-empirical model widely used to correlate the temperature dependence of solubility.[3][15] It provides a simple yet accurate mathematical description of the solid-liquid equilibrium. The equation is expressed as:

ln(x) = A + B/T + C ln(T)

where x is the mole fraction solubility, T is the absolute temperature in Kelvin, and A, B, and C are empirical parameters determined by fitting the model to the experimental data.[14] Parameter A is related to the entropy of dissolution, while B and C account for the enthalpy of dissolution and the effect of temperature on it.[16]

The van't Hoff Equation

The van't Hoff equation provides a powerful tool to calculate the apparent thermodynamic properties of dissolution, such as the standard enthalpy (ΔH°), standard Gibbs free energy (ΔG°), and standard entropy (ΔS°).[13][17] The linear form of the equation is given by:

ln(x) = -ΔH°/RT + ΔS°/R

where R is the universal gas constant. A plot of ln(x) versus 1/T (a "van't Hoff plot") yields a straight line with a slope of -ΔH°/R and an intercept of ΔS°/R.[18] This analysis reveals whether the dissolution process is spontaneous and whether it is driven by enthalpy or entropy.[8]

Data Analysis and Modeling Workflow

The process of transforming raw experimental data into actionable thermodynamic insights is outlined below.

Caption: Relationship between experimental data and thermodynamic models.

Discussion and Practical Implications

The analysis of the solubility data reveals several key insights for process development:

-

Solvent Selection for Crystallization: For anti-solvent crystallization, a solvent pair should be chosen where the compound is highly soluble in one (the "solvent," e.g., acetone) and poorly soluble in the other (the "anti-solvent," e.g., water or a non-polar hydrocarbon). The data helps in identifying suitable candidates.

-

Temperature Control: The strong positive correlation between temperature and solubility indicates that cooling crystallization would be an effective method for isolating this compound. The slope of the solubility curve can be used to optimize the cooling profile to control crystal size and purity.

-

Reaction Condition Optimization: In a synthesis reaction, maintaining a temperature that ensures all reactants and the product remain in solution is crucial. The solubility data provides the necessary information to define the operational temperature window and required solvent volumes. For instance, using ethyl acetate as a reaction solvent would allow for higher concentrations compared to toluene, potentially increasing reaction efficiency.[4][10]

Conclusion

This technical guide has detailed the solubility profile of this compound. Through the application of the gold-standard isothermal shake-flask method, a clear understanding of its dissolution behavior in various organic solvents has been established. The solubility is shown to be highly dependent on solvent choice and increases significantly with temperature, indicating an endothermic dissolution process. Thermodynamic models like the modified Apelblat and van't Hoff equations provide excellent correlation of the experimental data and allow for the calculation of key thermodynamic parameters. These findings are critical for the rational design and optimization of chemical processes involving this compound, particularly in the areas of synthesis, purification, and crystallization.

References

- Van't Hoff Equation - Solubility of Things. (n.d.).

-

Solubility - Wikipedia. (n.d.). Retrieved from [Link]

- Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. (2021). Biointerface Research in Applied Chemistry.

-

Ethyl 2-(4-acetamidophenoxy)acetate. (n.d.). PubChem. Retrieved from [Link]

-

Solubility Determination, Solute–Solvent Interactions, and Model Correlation of Sorafenib in Twelve Pure Organic Solvents between T = 273.15 and 313.15 K. (2021). Journal of Chemical & Engineering Data. Retrieved from [Link]

-

Solubility Measurement and Thermodynamic Model Correlation of Baclofen in 12 Pure Organic Solvents. (2022). Journal of Chemical & Engineering Data. Retrieved from [Link]

-

Thermodynamic Models for Correlation of Solubility of Hexaquocobalt(II) Bis(p-toluenesulfonate) in Liquid Mixtures of Water and Ethanol from 288.15 to 333.15 K. (2023). ResearchGate. Retrieved from [Link]

-

Solubility and Thermodynamic Modeling of 5-Nitrofurazone in Pure Solvents and Binary Solvent Mixtures. (2023). Journal of Chemical & Engineering Data. Retrieved from [Link]

-

Isothermal method (detecting composition of a saturated solution at a given temperature). (n.d.). ResearchGate. Retrieved from [Link]

-

Heat of Reaction. (n.d.). Scribd. Retrieved from [Link]

- Study of Synthesis of Ethyl-2-(4-allyl-2-methoxyphenoxy)acetate in Polar Aprotic Solvents. (2023). Molekul.

-

Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug Emtricitabine in Different Pure Solvents: Molecular Understanding of Solubility and Dissolution. (2021). Molecules. Retrieved from [Link]

-

Schematic diagram of solubility determination using isothermal saturation method. (n.d.). ResearchGate. Retrieved from [Link]

-

Solubility Determination and Thermodynamic Models for 2-Methylnaphthalene in Different Solvents from T = (278.15 to 303.15) K. (2019). ResearchGate. Retrieved from [Link]

-

Van 't Hoff equation - Wikipedia. (n.d.). Retrieved from [Link]

-

Ethyl 2-(4-methoxyphenoxy)acetate. (n.d.). PubChem. Retrieved from [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (2015). Dissolution Technologies. Retrieved from [Link]

-

Ethyl Acetate Applications in Pharmaceuticals: An Overview. (2024). LinkedIn. Retrieved from [Link]

-

Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. (2022). Molecules. Retrieved from [Link]

-

Ethyl Acetate NF: Comprehensive Clinical Profile for Pharmaceutical Use. (n.d.). GlobalRx. Retrieved from [Link]

-

Chemical Properties of Ethyl Acetate (CAS 141-78-6). (n.d.). Cheméo. Retrieved from [Link]

-

Ethyl acetate - Wikipedia. (n.d.). Retrieved from [Link]

-

Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. (2022). ResearchGate. Retrieved from [Link]

-

Ethyl Acetate Solvent – High Purity Industrial Grade. (n.d.). Linp Chemical. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. Articles [globalrx.com]

- 5. 51828-69-4|this compound|BLD Pharm [bldpharm.com]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. researchgate.net [researchgate.net]

- 8. Solubility - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Ethyl Acetate Applications in Pharmaceuticals: An Overview [eureka.patsnap.com]

- 11. Ethyl Acetate (CAS 141-78-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 12. linpchemical.com [linpchemical.com]

- 13. solubilityofthings.com [solubilityofthings.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. scribd.com [scribd.com]

- 18. Van 't Hoff equation - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Mechanism of Action for Compounds Related to Ethyl 2-(4-acetylphenoxy)acetate

Introduction: The Versatility of the Phenoxyacetic Acid Scaffold

This compound belongs to the broader class of phenoxyacetic acid derivatives, a molecular scaffold of significant interest in medicinal chemistry. While initially recognized for their herbicidal properties, these compounds have proven to be remarkably versatile, forming the core structure of numerous therapeutic agents.[1][2][3] The phenoxyacetic acid moiety is present in several commercially available drugs, including non-steroidal anti-inflammatory drugs (NSAIDs) like Tiaprofenic acid and Aceclofenac.[1][2] This versatility stems from the scaffold's ability to be chemically modified, allowing for the fine-tuning of its pharmacological properties. Researchers have successfully developed derivatives with a wide spectrum of biological activities, including anti-inflammatory, analgesic, hypoglycemic, antimicrobial, anticancer, and antihypertensive effects.[2][4][5] This guide provides a detailed exploration of the primary mechanisms of action through which these compounds exert their therapeutic effects, offering insights for researchers and drug development professionals.

Part 1: Anti-inflammatory Action via Cyclooxygenase (COX) Inhibition

A primary and well-elucidated mechanism of action for many phenoxyacetic acid derivatives is their ability to modulate the inflammatory response through the inhibition of cyclooxygenase (COX) enzymes.

The Role of COX Enzymes in Inflammation

COX enzymes (COX-1 and COX-2) are pivotal in the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that protect the stomach lining and maintain kidney function. COX-2, on the other hand, is typically induced at sites of inflammation and is the primary source of prostaglandins that mediate inflammatory responses. Traditional NSAIDs inhibit both isoforms, which can lead to gastrointestinal side effects.[1]

Selective COX-2 Inhibition by Phenoxyacetic Acid Derivatives

A significant focus of modern drug design has been the development of selective COX-2 inhibitors to minimize the gastrointestinal issues associated with non-selective NSAIDs.[1] Phenoxyacetic acid derivatives have emerged as a promising scaffold for creating such selective agents.[6] By strategically modifying the core structure, researchers have synthesized compounds that exhibit high affinity for the COX-2 active site while having a reduced effect on COX-1. This selectivity is crucial for achieving a better safety profile.[1][6] For example, the introduction of a 4-bromophenyl group has been shown to enhance COX-2 selectivity and potency.[6]

Data Presentation: Comparative Efficacy of COX Inhibition

The inhibitory potential of novel phenoxyacetic acid derivatives is often benchmarked against established drugs like Celecoxib. The table below summarizes the in vitro inhibitory concentrations (IC₅₀) for representative compounds against COX-1 and COX-2.

| Compound | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (μM) | Selectivity Index (COX-1/COX-2) |

| Celecoxib (Reference) | 14.93 ± 0.12 | 0.05 | ~299 |

| Mefenamic Acid (Reference) | 29.9 ± 0.09 | - | - |

| Compound 5f | 8.00 ± 0.20 | 0.06 | ~133 |

| Compound 7b | 5.93 ± 0.12 | 0.09 | ~66 |

| Compound 5c * | 14.5 ± 0.2 | - | - |

| Data sourced from a study on novel phenoxy acetic acid derivatives.[6] |

Signaling Pathway: COX-2 Mediated Inflammation

The following diagram illustrates the arachidonic acid cascade and the role of COX-2 in producing pro-inflammatory prostaglandins.

Caption: COX-2 pathway showing inhibition by phenoxyacetic acid derivatives.

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol outlines a common method for determining the COX-1 and COX-2 inhibitory activity of test compounds.

Objective: To measure the IC₅₀ values of this compound analogs for COX-1 and COX-2.

Materials:

-

Ovine COX-1 and human recombinant COX-2 enzymes.

-

Arachidonic acid (substrate).

-

Test compounds and reference inhibitors (e.g., Celecoxib).

-

Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0).

-

EIA (Enzyme Immunoassay) kit for Prostaglandin E2 (PGE2) detection.

-

96-well microplates.

Procedure:

-

Compound Preparation: Prepare stock solutions of test compounds in a suitable solvent (e.g., DMSO) and make serial dilutions.

-

Enzyme Incubation: In a 96-well plate, add the reaction buffer, the enzyme (either COX-1 or COX-2), and the test compound at various concentrations.

-

Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

-

Reaction Initiation: Add arachidonic acid to each well to start the enzymatic reaction.

-

Reaction Termination: After a set time (e.g., 10 minutes), stop the reaction by adding a quenching solution (e.g., 1 M HCl).

-

PGE2 Quantification: Measure the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

-

Data Analysis: The percentage of inhibition is calculated relative to a control (no inhibitor). IC₅₀ values are determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Part 2: Antidiabetic Mechanisms of Action

Certain phenoxyacetic acid derivatives have been identified as potent agents for managing type 2 diabetes through novel mechanisms, including agonism of the free fatty acid receptor 1 (FFA1) and dual activation of glucokinase (GK) and PPARγ.[7][8]

Free Fatty Acid Receptor 1 (FFA1) Agonism

FFA1 (also known as GPR40) is a G-protein coupled receptor located on pancreatic β-cells. When activated by free fatty acids, it amplifies glucose-stimulated insulin secretion (GSIS). This makes it an attractive target for type 2 diabetes, as agonists are expected to lower blood glucose with a reduced risk of hypoglycemia.[8]

Researchers have successfully designed phenoxyacetic acid derivatives that act as potent FFA1 agonists.[8] These compounds enhance insulin secretion only in the presence of elevated glucose levels, providing a safer therapeutic window.

Caption: FFA1 signaling pathway for insulin secretion.

Dual Glucokinase (GK) and PPARγ Activation

Another innovative approach involves designing compounds that can simultaneously activate two key targets in glucose metabolism:

-

Glucokinase (GK): Acts as a glucose sensor in pancreatic β-cells and hepatocytes.

-

PPARγ (Peroxisome Proliferator-Activated Receptor gamma): A nuclear receptor that regulates fatty acid storage and glucose metabolism, and is the target of thiazolidinedione drugs.

Ethyl 2-(4-aminophenoxy)acetate has been identified as a crucial precursor or "synthon" for developing these dual-target agents.[7][9] A single molecule capable of activating both pathways could offer a more comprehensive and potent hypoglycemic effect.[9]

Part 3: Synthesis and Structure-Activity Relationships (SAR)

The biological activity of phenoxyacetic acid derivatives is highly dependent on their chemical structure. Understanding the synthesis and resulting SAR is key to developing more effective compounds.

General Synthesis Workflow

A common and efficient method for synthesizing these compounds involves the alkylation of a substituted phenol with an ethyl haloacetate (e.g., ethyl bromoacetate or chloroacetate) in the presence of a weak base like potassium carbonate (K₂CO₃).[7][10]

Caption: General synthesis scheme for phenoxyacetic acid esters.

Key Structure-Activity Relationship Insights

-

Anti-inflammatory Activity: Halogen-containing derivatives, particularly those with a bromo group at the para-position of a phenyl ring, often exhibit enhanced anti-inflammatory and COX-2 inhibitory functions.[5][6]

-

Anticancer Activity: The presence of a nitro group on the phenoxy ring has been associated with good anticancer, anti-inflammatory, and analgesic activities.[4][5]

-

Antinociceptive Activity: The addition of an acidic moiety (e.g., carboxylic acid) can increase peripheral antinociceptive (pain-reducing) activity while reducing central effects.[2]

Conclusion and Future Outlook

The phenoxyacetic acid scaffold, exemplified by compounds like this compound, is a cornerstone in the development of diverse therapeutic agents. The primary mechanisms of action, including selective COX-2 inhibition and modulation of key metabolic receptors like FFA1 and PPARγ, highlight the scaffold's tunability. Future research will likely focus on optimizing selectivity for existing targets to improve safety profiles, exploring novel dual-target or multi-target agents for complex diseases like diabetes and cancer, and further investigating the mechanisms behind their antimicrobial and anticancer properties. The continued exploration of this chemical space promises to yield next-generation therapeutics with enhanced efficacy and safety.

References

- BEGUM, S., BHARATHI, K., & PRASAD, K. V. S. R. G. (2025-08-06). MINI REVIEW ON THERAPEUTIC PROFILE OF PHENOXY ACIDS AND THIER DERIVATIVES.

- Al-Ostoot, F. H., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline)

- BenchChem. (n.d.). New Phenoxyacetic Acid Derivatives Emerge as Potent Therapeutic Candidates, Challenging Commercial Drugs. Benchchem.

- JETIR. (n.d.).

- Gouda, M. A., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors... PubMed Central.

- Suryanti, V., et al. (n.d.). STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2- METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS. J. Ris. Kim.

- Aday, B., et al. (2021). New chalcone derivative, ethyl 2-(4-(3-(benzo[ b]thiophen-2-yl)acryloyl)phenoxy)acetate: synthesis, characterization, DFT study, enzyme inhibition activities and docking study. PubMed.

- BenchChem. (n.d.).

- El-Gazzar, M. G., et al. (n.d.). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy)

- He, L., et al. (2015).

- Kuntal, S., & Agrawal, N. (2025-08-05). Synthesis and evaluation of phenoxy acetic acid derivatives as anti-mycobacterial agents.

- Al-Suhaimi, K. S., et al. (n.d.). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. MDPI.

- El-Gazzar, M. G., et al. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators...

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. jetir.org [jetir.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Design, synthesis and biological activity of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. journal.walisongo.ac.id [journal.walisongo.ac.id]

An In-depth Technical Guide to Ethyl 2-(4-acetylphenoxy)acetate: Synthesis, Characterization, and Applications

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Ethyl 2-(4-acetylphenoxy)acetate, a key intermediate in the synthesis of various organic molecules, particularly within the pharmaceutical and materials science sectors. The document delves into the compound's physicochemical properties, its primary synthesis methodology via the Williamson ether synthesis, and the synthesis of its essential precursor, 4-hydroxyacetophenone. Furthermore, it outlines standard characterization techniques and discusses the historical context and applications of this versatile building block. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering both theoretical insights and practical, field-proven protocols.

Introduction and Significance

This compound, with the CAS number 67033-53-4, is an organic compound characterized by an ethyl acetate group linked to an acetylphenoxy moiety via an ether bond. Its chemical structure makes it a valuable bifunctional molecule, presenting reactive sites for a variety of organic transformations. While not a household name in itself, its significance lies in its role as a foundational building block for the synthesis of more complex molecules with potential biological activity. For instance, it serves as a precursor for novel dual glucokinase (GK) and peroxisome proliferator-activated receptor-gamma (PPARγ) activators, which are targets for hypoglycemic agents[1]. Its utility also extends to the synthesis of specialized chalcone derivatives with potential enzymatic inhibition activities[2]. The history of this compound is thus intrinsically linked to the advancements in medicinal chemistry that have necessitated the development of such versatile synthons.

Physicochemical and Structural Data

A summary of the key physicochemical properties of this compound is presented in the table below. These data are essential for its handling, characterization, and use in synthetic protocols.

| Property | Value | Source(s) |

| Chemical Formula | C₁₂H₁₄O₄ | [3][4] |

| Molecular Weight | 222.24 g/mol | [4] |

| CAS Number | 67033-53-4 | |

| Appearance | White to off-white solid/powder | [5] |

| Melting Point | 60-61 °C | [5] |

| SMILES | CCOC(=O)COC1=CC=C(C=C1)C(=O)C | [3] |

| InChI | InChI=1S/C12H14O4/c1-3-15-12(14)8-16-11-6-4-10(5-7-11)9(2)13/h4-7H,3,8H2,1-2H3 | [3] |

Core Synthesis Methodology: The Williamson Ether Synthesis

The most common and efficient method for preparing this compound is the Williamson ether synthesis. This classic organic reaction, developed by Alexander Williamson in 1850, forms an ether from an organohalide and a deprotonated alcohol (an alkoxide)[6]. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism[6][7].

Reaction Mechanism

The synthesis of this compound via the Williamson ether synthesis involves two key steps:

-

Deprotonation of 4-hydroxyacetophenone: The phenolic hydroxyl group of 4-hydroxyacetophenone is deprotonated by a base to form a more nucleophilic phenoxide ion.

-

Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile and attacks the electrophilic carbon of an ethyl haloacetate (e.g., ethyl bromoacetate or ethyl chloroacetate), displacing the halide to form the ether linkage.

The choice of a primary alkyl halide is crucial as secondary and tertiary halides tend to favor elimination reactions[7].

Caption: General workflow for the Williamson ether synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established Williamson ether synthesis methodologies.

Reagents and Materials:

-

4-Hydroxyacetophenone

-

Ethyl bromoacetate (or ethyl chloroacetate)

-

Anhydrous potassium carbonate (K₂CO₃), finely pulverized

-

Acetone (or N,N-dimethylformamide - DMF)

-

Potassium iodide (catalytic amount, optional)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxyacetophenone (1.0 eq), anhydrous potassium carbonate (1.5-2.0 eq), and a suitable solvent like dry acetone or DMF.

-

Addition of Alkylating Agent: Add ethyl bromoacetate (1.1-1.2 eq) to the stirring mixture. A catalytic amount of potassium iodide can be added to facilitate the reaction, especially if ethyl chloroacetate is used.

-